![molecular formula C16H26BNO3 B567249 2-イソブトキシ-4-メチル-5-(4,4,5,5-テトラメチル-[1,3,2]ジオキサボロラン-2-イル)ピリジン CAS No. 1353718-39-4](/img/structure/B567249.png)
2-イソブトキシ-4-メチル-5-(4,4,5,5-テトラメチル-[1,3,2]ジオキサボロラン-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine (also known as IMDP) is an organic compound that has been studied for its potential as a catalyst in organic synthesis. It has been widely used in the pharmaceutical industry for the synthesis of various compounds, such as drugs and drug intermediates. IMDP has also been used in the synthesis of other organic compounds, such as polymers and polymeric materials. IMDP is a very versatile compound, and its potential applications are numerous.
科学的研究の応用
新規コポリマーの合成
ジオキサボロラン構造を持つ化合物は、ベンゾチアゾールと電子豊富なアリーレンユニットを組み合わせた新規コポリマーの合成に使用されてきました。 これらのコポリマーは、光学および電気化学的特性により、オプトエレクトロニクスデバイスに潜在的な用途があります .
ボリル化反応
ジオキサボロラン誘導体は、特にパラジウム触媒を用いたアルキルベンゼンのベンジルC-H結合でのボリル化反応に使用され、ピナコールベンジルボロネートを形成します . これは、さまざまな有機分子の合成における重要なステップです。
ヒドロホウ素化
これらの化合物は、アルキルまたはアリールアルキンやアルケンのヒドロホウ素化反応にも使用できます。多くの場合、遷移金属触媒の存在下で行われます . ヒドロホウ素化は、有機化学において分子にホウ素を付加するための重要な反応です。
ボレートおよびスルホンアミド基を有する有機中間体
同様の化合物は、求核反応とアミド化反応を通じて、ボレートおよびスルホンアミド基を有する有機中間体として合成されてきました . これらの中間体は、さらなる化学変換に不可欠となる可能性があります。
科学研究
特定されていませんが、ジオキサボロラン誘導体は、その反応性と有機合成における汎用性により、さまざまな科学研究アプリケーションで頻繁に使用されます .
作用機序
Target of Action
Similar compounds are known to be used as reagents to borylate arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical reactions.
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. This can result in significant changes in the molecule’s chemical properties and reactivity.
実験室実験の利点と制限
One of the main advantages of using IMDP in laboratory experiments is its versatility. IMDP can be used as a catalyst in a variety of reactions, and it can also be used as an inhibitor of enzymes. Additionally, IMDP is relatively inexpensive and easy to obtain. One of the main limitations of using IMDP in laboratory experiments is its toxicity. IMDP is classified as a hazardous substance, and it can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with IMDP.
将来の方向性
The potential applications of IMDP are numerous and diverse. One potential future direction for IMDP is its use in the development of new drugs and drug intermediates. IMDP could be used as a catalyst in the synthesis of new drugs, or it could be used as an inhibitor of enzymes involved in drug metabolism. Additionally, IMDP could be used in the development of new polymeric materials, such as biodegradable plastics or drug delivery systems. IMDP could also be used as an immunomodulator in the development of new immunotherapies. Finally, IMDP could be used as a catalyst in the synthesis of new compounds for use in the fields of materials science and organic synthesis.
合成法
IMDP can be synthesized via a variety of methods. One of the most commonly used methods is the Stetter reaction. This reaction involves the reaction of a carboxylic acid and an aldehyde in the presence of a catalyst, such as IMDP, to form an α-hydroxycarboxylic acid. The reaction is typically carried out at a temperature of around 80°C and a pressure of around 1 atmosphere. Other methods of synthesizing IMDP include the Mitsunobu reaction and the Ugi reaction.
生化学分析
Biochemical Properties
2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane moiety in 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine interacts with palladium catalysts to facilitate these reactions .
Cellular Effects
The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are not extensively documented. Its role in synthetic chemistry suggests that it may influence cell function indirectly through its use in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine exerts its effects primarily through its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane moiety forms a complex with the palladium catalyst, which then facilitates the transfer of the boron group to an aryl halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of various organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine are important considerations. The compound is generally stable under standard storage conditions, but its reactivity with palladium catalysts means that it should be handled with care to prevent premature degradation. Long-term effects on cellular function have not been extensively studied, but the compound’s role in synthetic chemistry suggests that its primary impact is on the synthesis of bioactive molecules .
Dosage Effects in Animal Models
The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine at different dosages in animal models have not been well-documented. As with many chemical reagents, it is essential to consider potential toxic or adverse effects at high doses. Researchers should conduct thorough toxicity studies to determine safe dosage levels for any bioactive compounds synthesized using this reagent .
Metabolic Pathways
2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is involved in metabolic pathways primarily through its role in synthetic chemistry. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of various organic molecules. These synthesized molecules can then participate in metabolic pathways within biological systems .
Transport and Distribution
The transport and distribution of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine within cells and tissues are not well-documented. Its role as a reagent in synthetic chemistry suggests that it is primarily used in vitro rather than in vivo. The compound’s interactions with palladium catalysts are crucial for its function in organic synthesis .
Subcellular Localization
The subcellular localization of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has not been extensively studied. Given its primary use in synthetic chemistry, it is likely that the compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells .
特性
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNZWFQKDTKCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

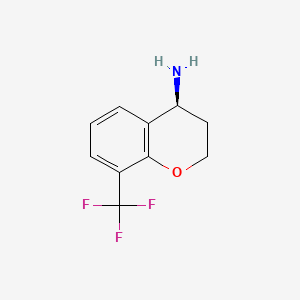
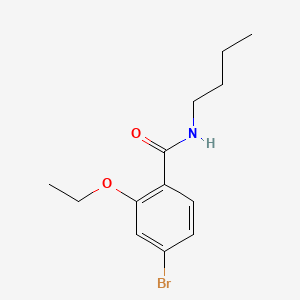
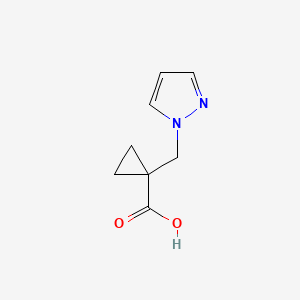

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

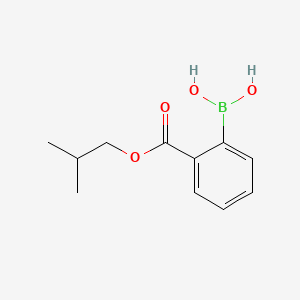
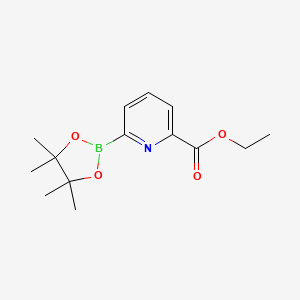
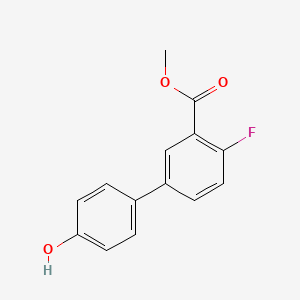
![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)
![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)
